"Sulfone, bis(2-bromoethyl)" chemical structure and properties
"Sulfone, bis(2-bromoethyl)" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Sulfone, bis(2-bromoethyl), a bifunctional electrophile with significant potential in various scientific and research applications. From its fundamental chemical and physical properties to its synthesis and reactivity, this document serves as a detailed resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Core Molecular Characteristics
Sulfone, bis(2-bromoethyl), also known by its IUPAC name 1-bromo-2-(2-bromoethylsulfonyl)ethane, is an organosulfur compound featuring a central sulfonyl group flanked by two bromoethyl moieties. This symmetrical structure, with the potent electron-withdrawing sulfonyl group and two reactive bromo- substituents, underpins its utility as a versatile chemical building block and crosslinking agent.
Chemical Structure and Identification
The unique arrangement of atoms in Sulfone, bis(2-bromoethyl) dictates its chemical behavior. The sulfonyl group significantly influences the reactivity of the adjacent carbon-bromine bonds, making them susceptible to nucleophilic attack.
| Property | Value | Source |
| IUPAC Name | 1-bromo-2-(2-bromoethylsulfonyl)ethane | [1] |
| CAS Number | 7617-67-6 | [1] |
| Molecular Formula | C₄H₈Br₂O₂S | [1] |
| Molecular Weight | 279.98 g/mol | [1] |
| Canonical SMILES | C(CBr)S(=O)(=O)CCBr | [1] |
Physicochemical Properties
Understanding the physical properties of a compound is paramount for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical State | Solid | Inferred from melting point |
| Melting Point | 111.5 °C | [1] |
| Boiling Point | Decomposes | [2] |
| Solubility | Soluble in many organic solvents. Insoluble in water. | [3][4] |
| Density | No data available |
Synthesis and Manufacturing
The primary and most direct route for the synthesis of Sulfone, bis(2-bromoethyl) is through the oxidation of its sulfide precursor, bis(2-bromoethyl) sulfide.[1] This transformation is a cornerstone of organosulfur chemistry, allowing for the controlled introduction of the sulfonyl group.
Synthetic Pathway: Oxidation of Bis(2-bromoethyl) sulfide
The oxidation of the thioether to the sulfone is a well-established process.[5][6] Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The reaction proceeds through a sulfoxide intermediate.[1]
Detailed Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol provides a robust method for the laboratory-scale synthesis of Sulfone, bis(2-bromoethyl). The causality behind the choice of reagents and conditions lies in achieving a complete and clean oxidation while minimizing side reactions. Acetic acid is used as a solvent and catalyst, activating the hydrogen peroxide for a more efficient oxidation.[6]
Materials:
-
Bis(2-bromoethyl) sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(2-bromoethyl) sulfide in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature below 20°C. The slow addition and cooling are crucial to control the exothermic reaction and prevent over-oxidation or decomposition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Sulfone, bis(2-bromoethyl) as a white solid.
Chemical Reactivity and Mechanistic Insights
The reactivity of Sulfone, bis(2-bromoethyl) is dominated by its two primary functional groups: the sulfonyl group and the bromoethyl arms. The strongly electron-withdrawing nature of the sulfonyl group makes the α-protons acidic and the β-carbons electrophilic.[1] The bromine atoms are good leaving groups, making the molecule a potent bifunctional alkylating agent.[7][8]
Nucleophilic Substitution Reactions
The primary mode of reactivity for Sulfone, bis(2-bromoethyl) involves nucleophilic substitution at the carbons bearing the bromine atoms. This bifunctionality allows it to act as a crosslinking agent, reacting with two nucleophilic sites.
Applications in Research and Drug Development
While specific applications of Sulfone, bis(2-bromoethyl) are not extensively documented in peer-reviewed literature, its chemical structure strongly suggests its utility as a bifunctional crosslinking agent, a role well-established for other bis-sulfone compounds.[9][10]
Potential as a Homobifunctional Crosslinker
The presence of two reactive bromoethyl groups makes Sulfone, bis(2-bromoethyl) a candidate for use as a homobifunctional crosslinking agent. Such reagents are invaluable tools in proteomics and structural biology for probing protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[11] The fixed-length spacer arm of the sulfone would provide distance constraints for structural modeling.
Role in Polymer Chemistry and Materials Science
Bifunctional molecules are fundamental building blocks in polymer synthesis. Sulfone, bis(2-bromoethyl) could potentially be used in the synthesis of polysulfones, a class of high-performance thermoplastics known for their thermal stability and mechanical strength.[1][3][12] The bromo- groups would allow for its incorporation into polymer chains through polycondensation reactions.
Intermediate in Organic Synthesis
As a bifunctional electrophile, Sulfone, bis(2-bromoethyl) can serve as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and other sulfur-containing scaffolds of interest in medicinal chemistry.[13][14]
Safety and Toxicology
Due to the limited publicly available toxicological data for Sulfone, bis(2-bromoethyl), a thorough risk assessment should be conducted before handling. Based on its structure as a bifunctional alkylating agent, it should be treated as a potentially hazardous substance.[7][8]
Hazard Identification
-
Acute Toxicity: While specific LD50 values are not available, related compounds suggest potential for toxicity.[13][15]
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.
-
Sensitization: The potential for skin sensitization should be considered.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate cartridge may be necessary.
-
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
Sulfone, bis(2-bromoethyl) is a compound with significant, albeit largely unexplored, potential. Its well-defined chemical structure and bifunctional reactivity make it a promising candidate for applications in crosslinking, polymer synthesis, and as a versatile intermediate in organic chemistry. Further research into its specific applications and a more comprehensive toxicological profile will be crucial in fully realizing its utility in the fields of drug development and materials science. This guide serves as a foundational resource to encourage and support such future investigations.
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